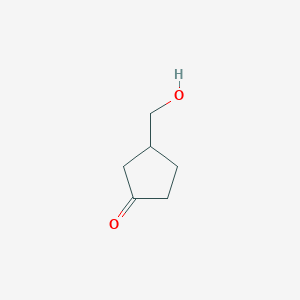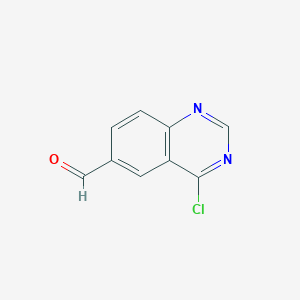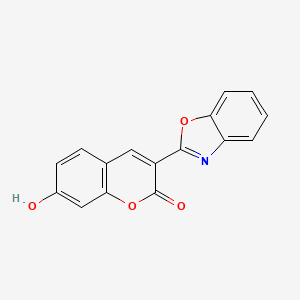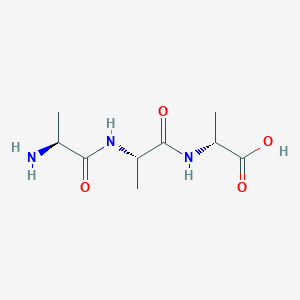
H-Ala-Ala-D-Ala-OH
Vue d'ensemble
Description
“H-Ala-Ala-D-Ala-OH” is a tripeptide composed of two alanine (Ala) residues and one D-alanine (D-Ala) residue . It is a derivative of alanine, an α-amino acid that is used in the biosynthesis of proteins . This compound plays a crucial role in the peptide part of the peptidoglycan monomer unit and is involved in the transpeptidation reaction as the substrate . It is catalyzed by D-Alanine-D-Alanine ligase .
Synthesis Analysis
The synthesis of “H-Ala-Ala-D-Ala-OH” involves the action of D-Alanine-D-Alanine ligase, an enzyme that catalyzes the formation of D-Ala-D-Ala from two molecules of D-Ala . A new enzyme that catalyzes the formation of D-Ala amide (D-AlaNH2) from D-Ala has been engineered by modifying ATP-dependent D-Ala:D-Ala ligase from Thermus thermophilus .
Molecular Structure Analysis
The molecular formula of “H-Ala-Ala-D-Ala-OH” is C6H12N2O3 . Its molecular weight is 160.171 Da . The structure of this compound includes a peptide bond formed between the carboxyl group of one amino acid and the amino group of another .
Chemical Reactions Analysis
“H-Ala-Ala-D-Ala-OH” is involved in the transpeptidation reaction as the substrate . It is catalyzed by D-Alanine-D-Alanine ligase . The formation of D-Ala-D-Ala from two molecules of D-Ala is catalyzed by this enzyme .
Physical And Chemical Properties Analysis
“H-Ala-Ala-D-Ala-OH” has a density of 1.208 g/cm3 . Its boiling point is 402.6ºC at 760 mmHg . The melting point of this compound is 286 - 288ºC .
Relevant Papers
There are several relevant papers that provide more information about “H-Ala-Ala-D-Ala-OH”. For instance, a paper titled “Engineering an ATP-dependent d-Ala:d-Ala ligase for synthesizing amino acid amides from amino acids” discusses the synthesis of this compound . Another paper titled “VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function?” provides insights into the mechanism of action of this compound . Further details can be found in these papers .
Applications De Recherche Scientifique
Conformational Studies in Peptides
H-Ala-Ala-D-Ala-OH, as part of amino acid residues, plays a significant role in the study of peptide conformations. A comparative theoretical study by Owen et al. (2012) explored the conformation-dependent hydrogen abstraction reaction cycles of glycine (Gly) and alanine (Ala) residues. This research is crucial in understanding how radicals like (•)OH can initiate the unfolding of amino acids, a process implicated in diseases like Alzheimer's and other amyloidogenic peptide misfolding diseases (Owen et al., 2012).
Coordination Chemistry and Complex Formation
The dipeptide alanylphenylalanine (H-Ala-Phe-OH), closely related to H-Ala-Ala-D-Ala-OH, demonstrates the ability of such peptides to coordinate with metal ions. Koleva et al. (2007) characterized the structural and coordination ability of H-Ala-Phe-OH with gold (Au(III)). This study has implications for understanding the complexation behavior of peptides containing Ala residues, which could be important in various biochemical and industrial applications (Koleva et al., 2007).
Structural Analysis of Polypeptides
Souma et al. (2008) conducted a precise structural analysis of α-helical copolypeptide H-(Ala-Gly)9-OH, providing insights into the structural characteristics of polypeptides containing Ala residues. This research is essential for understanding the formation and stability of protein secondary structures, which are fundamental in the field of protein engineering and design (Souma et al., 2008).
Peptide Synthesis and Monitoring
The synthesis of peptides containing H-Ala residues can be challenging, as demonstrated by the synthesis of H-Ala-Arg-(Ala)6-Lys-OH, a biologically significant peptide. Dettin et al. (2009) investigated different chemical conditions and strategies to overcome synthesis difficulties, highlighting the importance of monitoring the synthesis process for peptides containing Ala residues (Dettin et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXHQQCXAJARLQ-HCWXCVPCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Ala-D-Ala-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



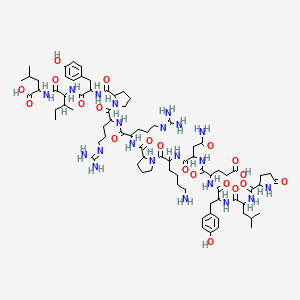
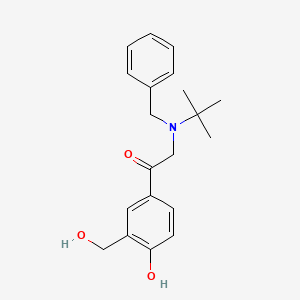
![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-](/img/structure/B3029385.png)
![Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3029386.png)
![4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline](/img/structure/B3029387.png)
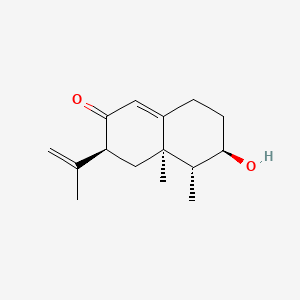

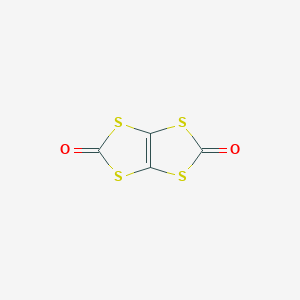
![2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3029396.png)
